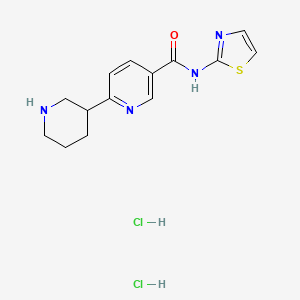

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamid-Dihydrochlorid

Übersicht

Beschreibung

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride is a useful research compound. Its molecular formula is C14H18Cl2N4OS and its molecular weight is 361.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Forschung zur Entzündungshemmung

Diese Verbindung wurde auf ihre potenziellen entzündungshemmenden Eigenschaften untersucht. In kolorimetrischen Assays zeigte sie eine schwache COX-1-Inhibitoraktivität mit einem IC50-Wert im Bereich von 7,41–11,34 μM . Dies deutet darauf hin, dass sie zwar möglicherweise nicht so potent ist wie herkömmliche COX-1-Inhibitoren wie Indomethacin, aber dennoch Potenzial für weitere Forschung und Entwicklung im Bereich von entzündungshemmenden Medikamenten besitzt.

Synthese von fluorierten Verbindungen

Die Verbindung wurde bei der Synthese neuartiger N-substituierter 6-Fluor-3-(Piperidin-4-yl)-Verbindungen eingesetzt . Das Verfahren beinhaltet das Ablöschen der Reaktionsmischung mit wässriger HCl, was ihre Rolle bei der Erleichterung der Synthese von fluorierten Derivaten zeigt, die verschiedene pharmazeutische Anwendungen haben könnten.

Chemische Charakterisierung

Als chemische Einheit wurde 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamid-Dihydrochlorid charakterisiert und von verschiedenen Chemielieferanten für Forschungszwecke angeboten. Forscher können diese Verbindung für experimentelle Studien nutzen, einschließlich ihrer physikalischen und chemischen Eigenschaften, Stabilität und Reaktivität.

Studien zur Kühlketten-Transportierung

Diese Verbindung ist auch dafür bekannt, dass sie eine Kühlketten-Transportierung erfordert . Dieser Aspekt ist entscheidend für die Forschung zur Stabilität und Lebensfähigkeit chemischer Verbindungen während des Transports, was besonders für die pharmazeutische Industrie relevant ist, in der die Aufrechterhaltung der Integrität von Verbindungen von entscheidender Bedeutung ist.

Wirkmechanismus

- Piperidine derivatives, like the one , often interact with various receptors, enzymes, and ion channels due to their versatile chemical properties .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, it binds to specific receptors on the cell surface, altering their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate certain signaling cascades, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, either inhibiting or activating their function. This compound also interacts with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These molecular interactions underscore the compound’s potential as a tool for studying and manipulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.

Transport and Distribution

The transport and distribution of 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.

Eigenschaften

IUPAC Name |

6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS.2ClH/c19-13(18-14-16-6-7-20-14)11-3-4-12(17-9-11)10-2-1-5-15-8-10;;/h3-4,6-7,9-10,15H,1-2,5,8H2,(H,16,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJSKINOAMLTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

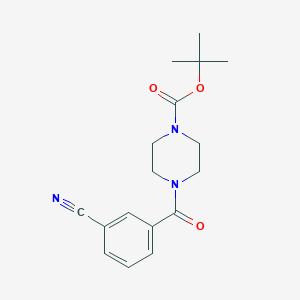

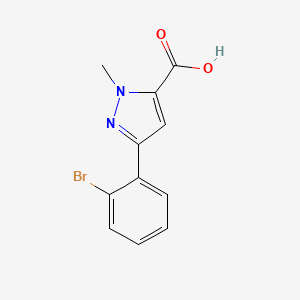

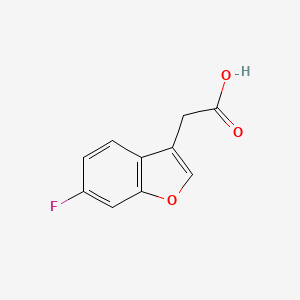

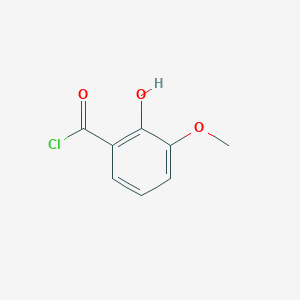

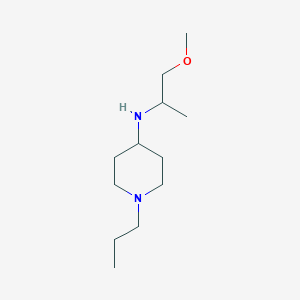

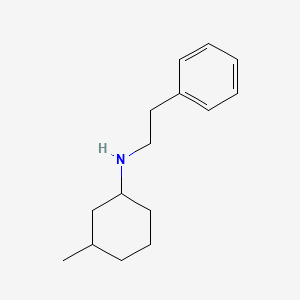

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)

![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)

![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)

![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)

![N-[(4-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462271.png)